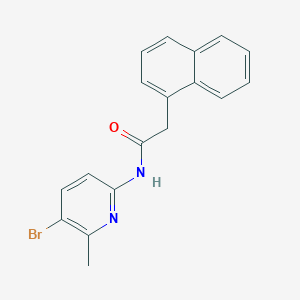

![molecular formula C20H13FN4OS B4542865 3-benzyl-6-[5-(4-fluorophenyl)-2-furyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4542865.png)

3-benzyl-6-[5-(4-fluorophenyl)-2-furyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

説明

3-benzyl-6-[5-(4-fluorophenyl)-2-furyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound with potential applications in pharmaceuticals and materials science. It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, compounds known for their diverse pharmacological activities and interesting chemical properties.

Synthesis Analysis

The synthesis of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, including compounds similar to our target, involves the condensation of various substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols with pentafluorobenzoic acid yielding good yields (60–80%) (Chowrasia et al., 2017).

Molecular Structure Analysis

Structural determination via single-crystal X-ray diffraction reveals the compound's crystallography, showing it belongs to the orthorhombic system with specific space group and cell parameters, indicating a detailed geometric arrangement of its molecular framework (Su et al., 2010).

Chemical Reactions and Properties

These compounds engage in various chemical reactions due to their functional groups, enabling further derivatization or participation in pharmacological activities. Their reactivity is characterized by the presence of fluorine and the triazolo[3,4-b][1,3,4]thiadiazole core, offering sites for nucleophilic attack or further functionalization (Gündoğdu et al., 2017).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for determining the compound's suitability for various applications. These properties are significantly influenced by the compound's molecular structure and substituents (Khan et al., 2009).

Chemical Properties Analysis

The chemical properties include stability under various conditions, reactivity with different chemical agents, and the compound's behavior in biological systems. For instance, the introduction of fluorine atoms can significantly alter the compound's chemical behavior, including its acidity, basicity, and pharmacological profile (Al-Wahaibi et al., 2022).

科学的研究の応用

Anticancer Activity

The synthesis and characterization of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have shown moderate to good antiproliferative potency against various cancerous cell lines including human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562). The findings indicate that these compounds could be promising in the development of anticancer drugs (Chowrasia et al., 2017).

Antibacterial and Antifungal Activities

Several studies have synthesized novel derivatives of triazolo[3,4-b][1,3,4]thiadiazoles and evaluated their efficiency as antibacterial and antifungal agents. Although not directly matching the specific compound , these studies highlight the broader antimicrobial potential of the triazolo[3,4-b][1,3,4]thiadiazole scaffold. The compounds exhibited notable activities at higher concentrations against both Gram-positive and Gram-negative strains of bacteria, as well as fungal organisms, suggesting the potential for these compounds to be developed into new antimicrobial agents (V. Reddy & K. R. Reddy, 2010).

Antioxidant and Anticancer Potential

Investigations into the in vitro antioxidant properties of triazolo-thiadiazoles have demonstrated significant activity, suggesting a dual function that could be beneficial in cancer treatment. One study indicated that such compounds inhibited cell growth and induced apoptosis in hepatocellular carcinoma cell lines, pointing towards their potential as anticancer agents with antioxidant properties (D. Sunil et al., 2010).

Novel Synthetic Approaches

Research on the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles, including the targeted compound, often focuses on developing novel, efficient, and "green" catalytic methods. These approaches aim to optimize the synthesis process, making it more environmentally friendly and applicable to a broader range of therapeutic and chemical applications (C. Baburajeev et al., 2015).

Structural and Molecular Insights

Detailed structural analyses of triazolo[3,4-b][1,3,4]thiadiazole derivatives have provided insights into their weak intermolecular interactions, crystallography, and energetics. Such studies are crucial for understanding the molecular basis of their biological activities and for designing more potent derivatives with specific pharmacological targets (L. H. Al-Wahaibi et al., 2022).

特性

IUPAC Name |

3-benzyl-6-[5-(4-fluorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN4OS/c21-15-8-6-14(7-9-15)16-10-11-17(26-16)19-24-25-18(22-23-20(25)27-19)12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOWQLJTBPVIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

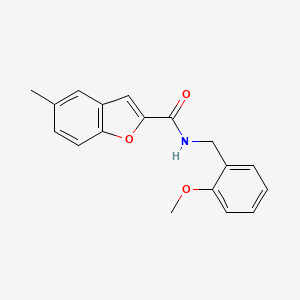

![4-butyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4542803.png)

![1-(6-methyl-2-pyridinyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4542804.png)

![6-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4542805.png)

![methyl 3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4542808.png)

![N-ethyl-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B4542810.png)

![2-[(cyanomethyl)thio]-4-(2-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4542816.png)

![4-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4542817.png)

![2-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4542822.png)

![2-{5-[(4-cyclopentyl-1-piperazinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B4542828.png)

![N-[3-(2-pyrimidinyloxy)benzyl]-1-adamantanamine hydrochloride](/img/structure/B4542833.png)

![5-(4-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4542838.png)

![N-[4-(acetylamino)phenyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4542855.png)